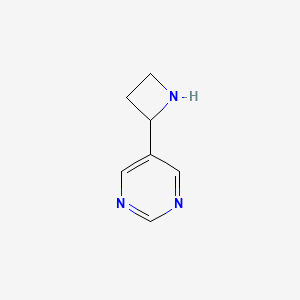

5-(Azetidin-2-yl)pyrimidine

Description

Significance of Pyrimidine (B1678525) Derivatives in Contemporary Chemical Sciences

The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a cornerstone of biochemistry and medicinal chemistry. nih.govheteroletters.org Its derivatives are fundamental components of life itself, forming the building blocks of nucleic acids (DNA and RNA) in the form of cytosine, thymine, and uracil (B121893). nih.gov This biological ubiquity has inspired chemists to explore synthetic pyrimidine derivatives for a vast array of applications.

In medicinal chemistry, the pyrimidine scaffold is considered a "privileged structure" due to its ability to bind to a wide range of biological targets. nih.gov This has led to the development of numerous pyrimidine-based drugs with diverse therapeutic actions, including:

Anticancer agents: Compounds like 5-Fluorouracil disrupt DNA synthesis in cancer cells. ijcsrr.org

Antiviral therapies: Pyrimidine nucleoside analogs are used in the treatment of viral infections. ijcsrr.org

Antimicrobial drugs: The pyrimidine core is found in various antibacterial and antifungal agents. nih.govniscpr.res.in

Central Nervous System (CNS) agents: Derivatives have been explored as calcium channel blockers and antidepressants. nih.gov

The synthetic versatility of the pyrimidine ring allows for extensive functionalization, enabling the fine-tuning of its physicochemical and pharmacological properties. niscpr.res.in This adaptability ensures its continued prominence in the development of new therapeutic agents and functional materials. nih.gov

The Foundational Role of Azetidine (B1206935) Scaffolds in Modern Organic and Medicinal Chemistry

Azetidine, a four-membered saturated nitrogen-containing heterocycle, has emerged as a highly valuable building block in organic synthesis and drug design. ijsr.net For a long time, the synthesis of azetidines was considered challenging due to the inherent ring strain of the four-membered ring. ijsr.net However, recent advancements have made a wide variety of functionalized azetidines more accessible.

The significance of the azetidine scaffold lies in its unique structural and conformational properties. Its constrained, three-dimensional nature can impart favorable characteristics to a larger molecule, such as:

Improved Metabolic Stability: The rigid azetidine ring can protect adjacent chemical bonds from metabolic degradation.

Enhanced Binding Affinity: The defined spatial orientation of substituents on the azetidine ring can lead to more precise and stronger interactions with biological targets like enzymes and receptors.

Novel Chemical Space: Incorporation of the azetidine motif allows chemists to explore new areas of chemical space, moving beyond traditional, more flexible ring systems.

These properties have led to the incorporation of azetidine rings into numerous drug candidates across various therapeutic areas, including the development of novel anti-cancer and anti-inflammatory agents. ijsr.netresearchgate.net

Overview of the 5-(Azetidin-2-yl)pyrimidine Structural Motif and its Core Research Context

The compound This compound (CAS Number: 1273607-68-3) represents a direct linkage of the pyrimidine and azetidine rings. bldpharm.com In this specific structure, the C5 position of the pyrimidine ring is attached to the C2 position of the azetidine ring.

While detailed research focusing exclusively on the parent compound this compound is limited in publicly accessible literature, its structural motif is of significant interest as a building block for more complex molecules in medicinal chemistry. The core research context for this compound is primarily as a synthetic intermediate for creating libraries of novel compounds for biological screening.

The rationale for its use is based on the synergistic potential of its two components. The pyrimidine moiety serves as a versatile scaffold known for its diverse biological activities, while the azetidine ring acts as a rigid, non-classical bioisostere that can enhance potency and improve pharmacokinetic properties.

Research on closely related structures provides insight into the potential applications of this motif. For instance, derivatives where the azetidine and pyrimidine rings are linked and further substituted have been investigated for their activity as kinase inhibitors or for their potential in treating various diseases. The specific substitution pattern is crucial, as seen in related compounds where different isomers (e.g., attachment at the 3-position of the azetidine) or additional functional groups lead to distinct biological activities. fluorochem.co.uknih.gov

Below are tables detailing the properties and spectroscopic data for representative, closely related azetidinyl-pyrimidine derivatives to illustrate the characterization of this class of compounds.

Table 1: Physicochemical Properties of Representative Azetidinyl-Pyrimidine Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 5-(Azetidin-2-yl)-4,6-dichloropyrimidine | C₇H₇Cl₂N₃ | 204.06 | 2229525-47-5 |

| 5-(Azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole | C₉H₉N₅O | 203.21 | 1248908-19-1 |

| 1-(Pyrimidin-2-yl)azetidin-3-amine dihydrochloride | C₇H₁₂Cl₂N₄ | 223.11 | 1365968-57-5 |

Data sourced from chemical supplier databases and may not represent experimentally verified values in all cases.

Table 2: Representative Spectroscopic Data for an Azetidinyl-Pyrimidine Derivative

The following data is for N-(Cyclopropylmethyl)-2-(methyl(phenethyl)amino)-6-(azetidin-1-yl)pyrimidine-4-carboxamide, a complex derivative illustrating typical spectral features. nih.gov

| Spectroscopic Data | Values |

| ¹H NMR (400 MHz, CDCl₃) δ | 8.44 (br s, 1H), 7.33–7.27 (m, 2H), 7.25–7.13 (m, 3H), 6.84 (s, 1H), 3.79 (br s, 10H), 3.38–3.22 (m, 2H), 3.02 (s, 3H), 2.90 (t, J = 7.4 Hz, 2H), 1.14–1.00 (m, 1H), 0.62–0.46 (m, 2H), 0.36–0.21 (m, 2H) |

| ¹³C NMR (101 MHz, CDCl₃) δ | 162.97, 159.05, 128.91, 128.82, 126.75, 93.22, 66.81, 44.92, 44.69, 10.71, 3.65 |

| HRMS [M+H]⁺ | Calculated: 396.2394, Found: 396.2385 |

The study of this compound and its derivatives is emblematic of a modern approach to chemical research, where established pharmacophores are combined in novel ways to explore new frontiers of biological activity and material science. Further research into the synthesis and properties of the parent compound will be crucial to fully unlock the potential of this intriguing structural motif.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H9N3 |

|---|---|

Molecular Weight |

135.17 g/mol |

IUPAC Name |

5-(azetidin-2-yl)pyrimidine |

InChI |

InChI=1S/C7H9N3/c1-2-10-7(1)6-3-8-5-9-4-6/h3-5,7,10H,1-2H2 |

InChI Key |

RYNJGGJZWQMOQE-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC1C2=CN=CN=C2 |

Origin of Product |

United States |

Synthetic Methodologies for the Azetidinyl Pyrimidine Scaffold and Its Analogues

Strategies for Azetidine (B1206935) Ring Formation within Pyrimidine (B1678525) Constructs

The construction of the strained four-membered azetidine ring often requires specific and carefully controlled reaction conditions. acs.orgnih.gov When a pyrimidine moiety is already present, the focus shifts to forming the azetidine ring through intramolecular cyclization or cycloaddition reactions. acs.orgresearchgate.net

Cyclization Reactions in the Construction of Azetidine Ring Systems

Intramolecular cyclization is a common and effective method for forming azetidine rings. acs.org This strategy typically involves a precursor molecule containing a nitrogen nucleophile and a leaving group at a gamma (γ) position, enabling a ring-closing reaction. acs.org The efficiency of these reactions can be influenced by the nature of the leaving group and the reaction conditions. For instance, the use of (2-bromoethyl)sulfonium triflate with arylglycine derivatives provides a mild and efficient route to azetidines. organic-chemistry.org The reaction proceeds via nucleophilic addition, proton transfer, and subsequent intramolecular attack to form the four-membered ring. organic-chemistry.org Optimization of these reactions often involves screening bases and solvents, with combinations like DBU in dichloromethane (B109758) proving effective. organic-chemistry.org

Another approach involves the ring expansion of aziridines. researchgate.netub.bwarkat-usa.org The inherent strain of the three-membered aziridine (B145994) ring makes it a valuable precursor for synthesizing larger heterocycles, including azetidines. researchgate.netub.bwarkat-usa.org These reactions can be initiated by various reagents, sometimes requiring a catalyst, and proceed through ring-opening followed by cyclization. researchgate.netub.bw The reactivity of the aziridine is often enhanced by the presence of electron-withdrawing groups on the ring. arkat-usa.org

| Starting Material Type | Reagent/Catalyst | Product | Key Features | References |

| Arylglycine Derivatives | (2-Bromoethyl)sulfonium triflate, DBU | Substituted Azetidines | Mild conditions, good scope for aryl substituents. | organic-chemistry.org |

| γ-Amino Alcohols | 1,1'-Carbonyldiimidazole (B1668759) (CDI) | Enantiopure cis-Substituted Azetidines | Stereoselective, derived from Mannich reaction products. | acs.org |

| Aziridines | Various (e.g., base-promoted) | Azetidines | Ring expansion strategy, exploits ring strain of aziridine. | researchgate.netub.bwarkat-usa.org |

| N-alkenylamides | tert-Butyl hypoiodite | N-heterocycles including azetidines | Mild and powerful reagent for cyclization. | organic-chemistry.org |

Staudinger Reaction and Related [2+2] Ketene-Imine Cycloadditions for Azetidinone Synthesis

The Staudinger reaction, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a cornerstone for the synthesis of 2-azetidinones (β-lactams). researchgate.netmdpi.comresearchgate.netresearchgate.net These azetidinones can then be reduced to the corresponding azetidines. acs.org The reaction is highly versatile, allowing for the preparation of a wide array of substituted β-lactams. mdpi.comresearchgate.net Ketenes are typically generated in situ from acyl chlorides in the presence of a tertiary amine, like triethylamine, and are then trapped by an imine. mdpi.comniscpr.res.in

The stereochemistry of the resulting β-lactam is a critical aspect of the Staudinger reaction and can often be controlled. researchgate.netkoreascience.kr For example, the reaction can be highly stereoselective, producing exclusively cis- or trans-adducts depending on the substrates and reaction conditions. mdpi.com The use of chiral imines or ketenes can induce asymmetry, leading to the formation of chiral 2-azetidinones, which are valuable intermediates in the synthesis of complex molecules. koreascience.kr The reaction can be promoted by conventional heating, microwave irradiation, or even ultrasonication, with microwave-assisted methods often leading to shorter reaction times and higher yields. mdpi.com

| Ketene Precursor | Imine Component | Reaction Conditions | Product Type | Key Features | References |

| Chloroacetyl chloride | Heterocyclic imines | Et3N, various solvents | 3-Chloro-azetidinones | Versatile for creating hybrid molecules. | mdpi.comniscpr.res.in |

| Acetyl chloride | Aromatic imines | Et3N, low temperature | 3-Unsubstituted-azetidinones | Good yields for specific substitution patterns. | mdpi.com |

| Diketene (Acetylketene equivalent) | Chiral imines | - | 3-Acetyl-2-azetidinones | Allows for asymmetric induction. | koreascience.kr |

| 2-Alkoxy/Aryloxyacetyl Chloride | N-(Chrysen-6-yl)imines | Microwave irradiation | trans-Azetidinones | High stereoselectivity and use of chiral auxiliaries. | mdpi.com |

Pyrimidine Ring Assembly and Strategic Functionalization at the Azetidinyl Moiety

Constructing the pyrimidine ring onto a pre-existing azetidine-containing fragment is another viable synthetic pathway. This approach allows for the incorporation of diverse functionalities onto the pyrimidine ring system.

Nucleophilic Aromatic Substitution (SNAr) Routes to Substituted Pyrimidines

Nucleophilic aromatic substitution (SNAr) is a powerful tool for functionalizing halogenated pyrimidines. nih.govnih.gov In this reaction, a nucleophile displaces a leaving group (typically a halogen) on the aromatic ring. For the synthesis of azetidinyl pyrimidines, an azetidine derivative can act as the nucleophile, attacking a halopyrimidine.

The reaction's success often depends on the electronic nature of the pyrimidine ring and the reaction conditions. The presence of electron-withdrawing groups on the pyrimidine ring facilitates the SNAr reaction. nih.gov Mild reaction conditions are often desirable, especially when dealing with sensitive functional groups or complex molecules. nih.govnih.gov The choice of solvent can also be crucial, with greener alternatives like PEG-400 being explored to develop more sustainable synthetic methods. nih.gov Interestingly, in some cases, a high degree of selectivity can be achieved, allowing for the substitution of one halide over another in polyhalogenated systems. nih.gov

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura Coupling) in Pyrimidine Functionalization

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are indispensable methods for forming carbon-carbon bonds and functionalizing heterocyclic compounds, including pyrimidines. mdpi.com This reaction typically involves the coupling of a halo-pyrimidine with a boronic acid or its ester in the presence of a palladium catalyst and a base. mdpi.comresearchgate.net

The Suzuki-Miyaura reaction is known for its tolerance of a wide range of functional groups, making it suitable for late-stage functionalization in complex syntheses. nih.gov The choice of catalyst, base, and solvent system is critical for achieving high yields and can be optimized for specific substrates. mdpi.comresearchgate.net For instance, systems like Pd(PPh₃)₄ with K₃PO₄ in 1,4-dioxane (B91453) have been shown to be effective for the arylation of pyrimidine derivatives. researchgate.net This methodology allows for the introduction of various aryl and heteroaryl groups onto the pyrimidine core. mdpi.com

| Pyrimidine Substrate | Coupling Partner | Catalyst System | Product | Key Features | References |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Aryl/heteroaryl boronic acids | Pd(PPh₃)₄, various bases and solvents | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidines | Arylation of a pyrimidine-substituted phenyl ring. | mdpi.com |

| Brominated pyrazole-azetidine hybrid | Boronic acids | Pd(dba)₂, Pd(OAc)₂, Pd(PPh₃)₄ | Diversified heterocyclic amino acid derivatives | Synthesis and diversification of novel heterocyclic structures. | researchgate.net |

| Nitrogen-rich heteroaryl halides | Boronic acids | Pd precatalysts (P1 or P2), K₃PO₄ | C-C coupled heterocyclic products | Applicable to substrates with acidic N-H groups. | nih.gov |

Multi-component Reactions for Efficient Pyrimidine Construction

Multi-component reactions (MCRs) offer a highly efficient approach to synthesizing complex heterocyclic structures like pyrimidines in a single step from three or more starting materials. scholarsresearchlibrary.comnih.govorganic-chemistry.org These reactions are atom-economical and can rapidly generate libraries of compounds. nih.gov

One notable example is the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols. nih.govorganic-chemistry.org This process proceeds through a sequence of condensation and dehydrogenation steps, forming C-C and C-N bonds selectively. nih.govorganic-chemistry.org This method is particularly advantageous for its regioselectivity, allowing for the synthesis of highly and unsymmetrically substituted pyrimidines. nih.gov Another well-known MCR is the Biginelli reaction, which condenses an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to form dihydropyrimidones, which can be subsequently oxidized to pyrimidines. scholarsresearchlibrary.com These one-pot syntheses are often more convenient and provide higher yields compared to traditional multi-step methods. scholarsresearchlibrary.com

Stereoselective Synthetic Approaches to Chiral Azetidinyl Pyrimidine Enantiomers

The synthesis of specific enantiomers of chiral azetidinyl pyrimidines is paramount, as the biological activity of such molecules is often dependent on their precise stereochemistry. Several key strategies have been developed to access these compounds in an enantiomerically pure or enriched form.

One of the most prevalent and effective methods involves the stereoselective reduction of chiral β-lactams (azetidin-2-ones). acs.org The reduction, typically accomplished with reagents like diborane (B8814927) or alane, proceeds with retention of the stereochemistry at the ring's substituents. acs.org This transforms the challenge into the stereoselective synthesis of the β-lactam precursor. The Staudinger [2+2] cycloaddition reaction, which combines an imine with a ketene, is a cornerstone for producing these chiral β-lactams. mdpi.com Enantioselectivity is achieved by using either enantiopure imines or chiral ketene derivatives. For instance, an enantiopure imine derived from (S)-glyceraldehyde acetonide can be reacted with phthalimidoacetyl chloride to produce a key chiral azetidin-2-one (B1220530) intermediate with high enantiomeric excess. mdpi.com Similarly, chiral auxiliaries, such as those derived from naturally occurring (+)-car-3-ene, can be used to generate ketenes that react with imines to form optically active trans-azetidinones. mdpi.com

Another powerful approach utilizes chiral auxiliaries like tert-butanesulfinamides. acs.org These can be condensed with aldehydes and ketones to form sulfinylimines, which then direct the stereochemical outcome of subsequent reactions. This methodology provides a general and scalable route to chiral C2-substituted monocyclic azetidines in good yields and high diastereoselectivity. acs.org A key advantage is the ability to produce either desired stereoisomer by selecting the corresponding (R)- or (S)-sulfinamide reactant. acs.org

The synthesis can also begin from readily available chiral starting materials. Chiral azetidine-2-carboxylic acids are valuable precursors, though their synthesis can sometimes result in diastereomeric mixtures requiring separation. acs.org An alternative stereoselective route involves the cyclization of γ-amino alcohols. acs.org These precursors can be prepared through stereoselective Mannich reactions, and their subsequent cyclization, often mediated by reagents like 1,1'-carbonyldiimidazole (CDI), leads to enantiopure cis-substituted azetidines. acs.org

Table 1: Summary of Stereoselective Synthetic Methods for Chiral Azetidines

| Method | Key Precursor(s) | Reagents/Conditions | Stereochemical Control | Citation(s) |

| β-Lactam Reduction | Chiral azetidin-2-one (β-lactam) | Diborane (B₂H₆), Alane (AlH₃) | Retention of stereochemistry | acs.org |

| Staudinger Cycloaddition | Chiral imine + ketene | Triethylamine, SOCl₂ | Substrate control (chiral imine or ketene) | mdpi.com |

| Chiral Auxiliary | Aldehyde/Ketone + Chiral tert-butanesulfinamide | Condensation, cyclization | Auxiliary control | acs.org |

| Cyclization of γ-Amino Alcohols | Enantiopure γ-amino alcohol | 1,1'-Carbonyldiimidazole (CDI) | Substrate control | acs.org |

Systematic Derivatization Strategies for Azetidinyl Pyrimidine Scaffolds

Systematic derivatization of the azetidinyl pyrimidine scaffold is essential for creating libraries of related compounds to explore structure-activity relationships (SAR). These strategies focus on modifying either the pyrimidine ring, the azetidine ring, or both, using a variety of synthetic transformations.

Derivatization of the Pyrimidine Moiety:

The pyrimidine ring is often constructed or functionalized late in the synthetic sequence. A common strategy involves the condensation of a suitable azetidine-containing precursor with guanidine (B92328) to form the 2-aminopyrimidine (B69317) core. chemrxiv.org For pre-formed pyrimidine rings, nucleophilic aromatic substitution (SNAr) is a powerful tool. nih.gov Starting with a poly-halogenated pyrimidine, such as 2,4,5-trichloropyrimidine, allows for sequential and site-selective substitution reactions with various nucleophiles, including amines, to introduce diversity at multiple positions on the ring. nih.gov Palladium-catalyzed coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, can also be employed to form C-C or C-N bonds, respectively, attaching a wide range of aryl or amino groups to the pyrimidine core. nih.govnih.gov

Derivatization of the Azetidine Moiety:

The azetidine ring offers multiple sites for modification. The ring nitrogen can be readily functionalized through N-alkylation or N-arylation. nih.gov For example, reductive amination with an aldehyde can introduce a substituted benzyl (B1604629) group onto the nitrogen. acs.org The carbon framework of the azetidine ring can also be modified. One approach is the photochemical functionalization of azetidine-2-carboxylic acids with alkenes, which allows for the introduction of various alkyl substituents at the C2-position. chemrxiv.org

More complex modifications involve using the azetidine ring as a scaffold for diversity-oriented synthesis (DOS). nih.gov Highly functionalized azetidine core systems can be transformed into a wide variety of fused, bridged, and spirocyclic ring systems. nih.gov For instance, N-alkylation of the azetidine with allyl bromide provides a substrate for ring-closing metathesis (RCM) using a Grubbs catalyst, leading to the formation of azetidine-fused eight-membered rings. nih.gov The transformation of 3,4-disubstituted 2-azetidinones into other heterocyclic systems, such as 5,6-dihydro-2-pyridones, further exemplifies the utility of the azetidine scaffold in generating diverse molecular architectures. researchgate.net

Table 2: Overview of Derivatization Strategies for the Azetidinyl Pyrimidine Scaffold

| Scaffold Position | Reaction Type | Example Reagents | Resulting Modification | Citation(s) |

| Pyrimidine Ring | Ring Formation | Guanidine, 1,3-dicarbonyl compound | Construction of the pyrimidine core | chemrxiv.orgheteroletters.org |

| Pyrimidine Ring | Nucleophilic Aromatic Substitution (SNAr) | Amines, 2,4,5-trichloropyrimidine | Introduction of amino substituents | nih.gov |

| Pyrimidine Ring | Palladium-catalyzed Coupling | Boronic acids (Suzuki), Amines (Buchwald-Hartwig) | C-C or C-N bond formation | nih.govnih.gov |

| Azetidine Nitrogen | Reductive Amination | Aldehydes, NaBH(OAc)₃ | N-alkylation | acs.org |

| Azetidine Nitrogen | N-Alkylation | Allyl bromide | Introduction of an allyl group for further reaction (e.g., RCM) | nih.gov |

| Azetidine Carbon | Photochemical Functionalization | Alkenes, photosensitizer | C2-alkylation | chemrxiv.org |

| Azetidine Scaffold | Ring-Closing Metathesis (RCM) | Grubbs Catalyst | Formation of fused bicyclic systems | nih.gov |

| Azetidine Scaffold | Ring Transformation | Reductive ring opening, cyclization | Conversion to other heterocycles (e.g., dihydropyridones) | researchgate.net |

Chemical Reactivity and Transformation Studies of the Azetidinyl Pyrimidine System

Intrinsic Reactivity of the Azetidine (B1206935) Ring System

Azetidines are four-membered, nitrogen-containing heterocycles whose reactivity is largely dictated by significant ring strain. rsc.orgrsc.orgresearchwithrutgers.com This inherent strain makes the ring susceptible to cleavage under various conditions, a characteristic that defines many of its transformation pathways. rsc.orgnih.gov While more stable than the highly reactive three-membered aziridines, azetidines are considerably more reactive than their five-membered pyrrolidine (B122466) counterparts. rsc.org

Azetidine Ring Opening Mechanisms and Associated Energetics

The primary reaction pathway for the azetidine ring is nucleophilic ring-opening, which alleviates its inherent strain. magtech.com.cnambeed.com These reactions are often catalyzed by Lewis acids or proceed through the formation of a more reactive azetidinium salt. magtech.com.cnnih.gov The reaction is susceptible to electronic effects, where nucleophiles attack a carbon atom adjacent to the nitrogen, leading to cleavage of a carbon-nitrogen bond. magtech.com.cn

Acid-mediated conditions facilitate ring-opening by protonating the ring nitrogen, making the adjacent carbons more electrophilic. nih.govacs.org For instance, N-substituted azetidines have been shown to undergo intramolecular ring-opening decomposition under acidic conditions, where a pendant amide group acts as the nucleophile. nih.govacs.org The regioselectivity of the attack depends on the substitution pattern of the ring and the nature of the nucleophile. Unsaturated substituents at the C-2 position can stabilize the transition state, favoring cleavage of the adjacent C-N bond. magtech.com.cn Conversely, sterically demanding nucleophiles may preferentially attack the less substituted carbon. magtech.com.cn

Table 1: Factors Influencing Azetidine Ring-Opening Regioselectivity

| Influencing Factor | Effect on Regioselectivity | Governing Principle |

|---|---|---|

| Lewis Acid / Protonation | Activates the ring for nucleophilic attack. | Increases electrophilicity of ring carbons. |

| 2-Unsaturated Substituents (e.g., Aryl, Alkenyl) | Promotes cleavage of the C2-N bond. | Electronic Effect: Stabilization of transition states or intermediates via conjugation. magtech.com.cn |

| Sterically Bulky Nucleophiles | Favors attack at the less sterically hindered carbon adjacent to the nitrogen. | Steric Hindrance. magtech.com.cn |

| Intramolecular Nucleophiles | The outcome is controlled by the stability of the forming ring (favoring 5- or 6-membered rings). | Thermodynamic Control. magtech.com.cn |

Oxidative Transformation Pathways of Azetidine Moieties

The azetidine moiety can undergo oxidative transformations. The nitrogen atom's lone pair of electrons can be oxidized, and the ring itself can be cleaved under oxidative conditions. For example, the N–O bond in certain functionalized azetidines can be cleaved using zinc metal in acidic conditions. nih.gov More advanced methods, such as visible-light-mediated photocatalysis, can also be employed to induce ring-opening and other transformations under mild conditions. nih.govnih.gov Furthermore, N-tosylated 2-alkylideneazetidines can be oxidized with ozone to yield corresponding β-lactams (2-azetidinones). organic-chemistry.org

Impact of Ring Strain on the Reactivity Profile of the Four-Membered Azetidine

The defining characteristic of the azetidine ring is its significant strain energy, estimated to be approximately 25.4 kcal/mol. rsc.org This value is intermediate between the highly strained aziridine (B145994) (27.7 kcal/mol) and the relatively strain-free pyrrolidine (5.4 kcal/mol). rsc.org This ring strain is a primary driver of azetidine's chemical reactivity, making it prone to reactions that result in ring cleavage, as this relieves the inherent strain. rsc.orgrsc.orgresearchwithrutgers.com Consequently, azetidines are susceptible to decomposition and ring-opening pathways not typically observed in larger heterocyclic systems. nih.gov This "strain-driven" reactivity allows for unique chemical transformations under appropriate conditions, making azetidines versatile intermediates in organic synthesis. rsc.orgrsc.org

Comprehensive Reactivity Profiles of the Pyrimidine (B1678525) Heterocycle

Pyrimidine is a π-deficient six-membered aromatic heterocycle containing two nitrogen atoms at the 1 and 3 positions. growingscience.com This π-deficiency, caused by the electronegative nitrogen atoms, profoundly influences its reactivity, making it generally resistant to electrophilic attack while being susceptible to nucleophilic substitution. wikipedia.orgbhu.ac.in

Electrophilic Substitution Reactions on the Pyrimidine Ring System

Due to the electron-withdrawing nature of the two ring nitrogens, the pyrimidine ring is heavily deactivated towards electrophilic aromatic substitution. wikipedia.orgbhu.ac.in The presence of the nitrogen atoms also means that under the acidic conditions often required for these reactions, the ring is protonated, leading to further deactivation. bhu.ac.in

Electrophilic substitution, when it does occur, is directed to the C-5 position, which is the most electron-rich (or least electron-deficient) carbon on the ring. wikipedia.orgslideshare.netresearchgate.net Such reactions typically require harsh conditions or the presence of activating, electron-donating groups (like -OH, -NH2) on the ring to increase its nucleophilicity. researchgate.net With sufficient activation, reactions such as nitration, halogenation, and sulfonation can be achieved at the C-5 position. wikipedia.org

Table 2: Reactivity of Pyrimidine Ring Positions

| Ring Position | Electronic Character | Reactivity towards Electrophiles | Reactivity towards Nucleophiles |

|---|---|---|---|

| C-2, C-4, C-6 | Electron Deficient (δ+) | Highly Deactivated | Activated for Attack wikipedia.orgslideshare.net |

| C-5 | Least Electron Deficient | Preferred Site for Attack wikipedia.orgslideshare.netresearchgate.net | Deactivated |

Nucleophilic Substitution Reactions and Their Regioselectivity on the Pyrimidine Ring

The π-deficient nature of the pyrimidine ring makes it highly susceptible to nucleophilic substitution, particularly at the C-2, C-4, and C-6 positions. wikipedia.orgslideshare.net These positions are electronically analogous to the ortho and para positions of nitrobenzene. wikipedia.org The attack of a nucleophile at these positions generates a resonance-stabilized anionic intermediate (a Meisenheimer complex), where the negative charge can be delocalized onto the electronegative nitrogen atoms, stabilizing the intermediate and facilitating the reaction. stackexchange.com

Leaving groups, such as halogens, located at the C-2, C-4, or C-6 positions are readily displaced by a variety of nucleophiles. In 2,4-disubstituted pyrimidines, such as 2,4-dichloropyrimidine, nucleophilic attack generally occurs preferentially at the C-4 position. wuxiapptec.comgoogle.com However, this regioselectivity can be highly sensitive to electronic and steric effects. wuxiapptec.com For instance, the presence of an electron-donating group at C-6 can reverse this selectivity, favoring substitution at the C-2 position. wuxiapptec.com Similarly, the use of specific nucleophiles, like tertiary amines, can also direct substitution to the C-2 position in 5-substituted-2,4-dichloropyrimidines. acs.org In the case of 5-(Azetidin-2-yl)pyrimidine, the azetidinyl group at the C-5 position will exert an electronic influence, but the primary sites for nucleophilic attack remain C-2, C-4, and C-6.

Reductive Transformation Pathways of the Pyrimidine Ring

The reduction of the pyrimidine ring within a molecule such as this compound is a significant transformation that can lead to saturated heterocyclic systems. A primary method for this transformation is catalytic hydrogenation. This process typically involves the use of hydrogen gas in the presence of a metal catalyst to reduce the double bonds of the pyrimidine ring, yielding tetrahydropyrimidine (B8763341) derivatives.

Research into the asymmetric hydrogenation of pyrimidine derivatives has demonstrated the efficacy of iridium-based catalysts. For instance, the use of an iridium catalyst, specifically [IrCl(cod)]2, in conjunction with a chiral diphosphine ligand (Josiphos) and additives like iodine and ytterbium(III) triflate, has been shown to convert 4-substituted pyrimidines into chiral 1,4,5,6-tetrahydropyrimidines with high enantioselectivity (up to 99% ee) and in high yields. thieme-connect.com The lanthanide triflate plays a crucial role in activating the pyrimidine substrate and achieving high enantioselectivity. thieme-connect.com

Another common approach involves hydrogenation with platinum-based catalysts, such as platinum oxide (PtO2), often referred to as Adams' catalyst. asianpubs.org This method is effective for the reduction of various nitrogen-containing heterocycles. The reaction is typically carried out under hydrogen pressure in a suitable solvent, frequently an acidic medium like acetic acid, which can enhance the activity of the catalyst. asianpubs.org

The general mechanism for the reduction of the pyrimidine ring involves a hydride transfer, followed by protonation. In biological systems, this reductive pathway is initiated by the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD), which reduces uracil (B121893) to dihydrouracil. creative-proteomics.com This is followed by ring opening by dihydropyrimidinase. creative-proteomics.com While distinct from synthetic catalytic hydrogenation, this biological pathway underscores the susceptibility of the pyrimidine ring to reduction.

The table below summarizes representative conditions for the catalytic hydrogenation of substituted pyrimidines, which are analogous to the potential reduction of the pyrimidine moiety in this compound.

Table 1: Representative Conditions for Catalytic Hydrogenation of Pyrimidine Derivatives

| Catalyst System | Substrate Type | Product | Key Conditions | Yield/Selectivity |

|---|---|---|---|---|

[IrCl(cod)]2 / Josiphos / I2 / Yb(OTf)3 |

4-Substituted Pyrimidines | Chiral 1,4,5,6-Tetrahydropyrimidines | H2 pressure | High Yield, up to 99% ee thieme-connect.com |

| Platinum Oxide (PtO2) | Substituted Pyridines (analogous) | Substituted Piperidines | H2 pressure, Acetic Acid | Good Yields asianpubs.org |

Investigations into Intermolecular and Intramolecular Rearrangements of Azetidinyl Pyrimidine Systems

The this compound system possesses two key reactive components: the pyrimidine ring and the strained azetidine ring. Both are susceptible to various rearrangement reactions, which can be triggered by thermal, acidic, or basic conditions.

Rearrangements Involving the Pyrimidine Ring:

A significant rearrangement reaction for pyrimidine systems is the Dimroth rearrangement. wikipedia.orgnih.gov This process typically involves the isomerization of N-substituted iminopyrimidines or condensed pyrimidine systems where endocyclic and exocyclic nitrogen atoms exchange places. wikipedia.orgnih.gov The mechanism often proceeds through a ring-opening of the pyrimidine to an intermediate, followed by rotation and subsequent ring-closure to form a thermodynamically more stable isomer. wikipedia.orgnih.gov This rearrangement is often facilitated by acidic or basic conditions and is influenced by the nature of the substituents on the ring. nih.govbenthamscience.combenthamdirect.com While commonly observed in 1-alkyl-2-iminopyrimidines and fused systems like triazolopyrimidines, the principles could potentially apply to derivatives of this compound under specific conditions that promote nucleophilic attack and ring opening. nih.govrsc.org

Rearrangements Involving the Azetidine Ring:

The four-membered azetidine ring is characterized by significant ring strain, making it prone to ring-opening and rearrangement reactions. rsc.org These transformations can occur under acidic, basic, or thermal conditions and can be either intermolecular or intramolecular.

An important intramolecular pathway involves the nucleophilic attack by a pendant group, leading to ring-opening and subsequent rearrangement. nih.gov Studies on N-substituted azetidines have shown that they can undergo an acid-mediated intramolecular ring-opening decomposition. nih.gov In the case of this compound, the pyrimidine ring itself or a functional group on it could potentially act as an internal nucleophile, attacking the activated azetidine ring. The stability of such systems is highly dependent on the pH and the basicity of the azetidine nitrogen. nih.gov Protonation of the azetidine nitrogen is often a precursor to ring opening. nih.gov

Furthermore, azetidinium intermediates can be formed, which then undergo ring-opening by various nucleophiles. This can lead to the formation of larger, more stable five- or six-membered azaheterocycles. The presence of the pyrimidine moiety could direct the regioselectivity of such rearrangements.

The table below outlines potential rearrangement pathways applicable to the azetidinyl pyrimidine system based on studies of related heterocyclic compounds.

Table 2: Potential Rearrangement Pathways for Azetidinyl Pyrimidine Systems

| Ring System | Rearrangement Type | Description | Typical Conditions |

|---|---|---|---|

| Pyrimidine | Dimroth Rearrangement | Isomerization involving the exchange of endocyclic and exocyclic heteroatoms via a ring-opened intermediate. wikipedia.orgnih.gov | Acidic or Basic Media nih.govbenthamscience.com |

| Azetidine | Intramolecular Ring-Opening | Nucleophilic attack from a pendant group on the strained azetidine ring, leading to decomposition or formation of a new ring system. nih.gov | Acid-mediated nih.gov |

| Azetidine | Ring Expansion | Transformation of the four-membered azetidine into a more stable five- or six-membered ring, often via an azetidinium intermediate. | Varies (thermal, nucleophilic) |

Computational and Theoretical Investigations of Azetidinyl Pyrimidine Scaffolds

Quantum Chemical Calculations on Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. appleacademicpress.com These methods are used to determine the three-dimensional structure, electron distribution, and vibrational frequencies of molecules such as 5-phenyl-2-(4-pyridyl)pyrimidine. researchgate.net For azetidinyl pyrimidine (B1678525) systems, these calculations provide a foundational understanding of the molecule's stability, electronic nature, and potential reactive sites. curtin.edu.au Studies on related 5-substituted pyrimidine nucleosides have successfully used quantum chemical methods to discuss structural features. nih.gov

Density Functional Theory (DFT) has become a vital tool for investigating the electronic structures of drug molecules and studying reaction mechanisms. mdpi.commdpi.com It is widely used for the geometric optimization and calculation of electronic properties of pyrimidine derivatives. nih.gov By applying DFT methods, such as those using the B3LYP functional, researchers can accurately predict molecular geometries (bond lengths and angles) and analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity; a smaller gap suggests higher reactivity. Furthermore, the distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, visualize the charge distribution and are used to predict sites for intermolecular interactions. mdpi.com

Table 1: Representative DFT-Calculated Electronic Properties for a Pyrimidine Scaffold Note: These are typical values for pyrimidine-based compounds and serve as an illustrative example.

| Parameter | Calculated Value | Significance |

|---|---|---|

| EHOMO | -6.8 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -1.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment | 2.5 Debye | Measures the polarity of the molecule, influencing solubility and binding. |

The redox behavior of the pyrimidine core is crucial, particularly as it is a key component of DNA bases. nih.gov Changes in the oxidation state of pyrimidines, induced by electron capture or loss, can significantly alter their basicity and reactivity. nih.gov Theoretical studies can calculate one-electron redox potentials to predict the direction of electron flow in biological systems. lookchem.com

Computational models help elucidate how substituents, such as the azetidine (B1206935) ring, modulate the electronic properties of the pyrimidine scaffold. This modulation affects the molecule's ability to participate in electron transfer processes, which are fundamental to many biological functions and potential mechanisms of action for drugs. acs.orgacs.org Recent computational work on pyridine (B92270) derivatives has successfully used DFT to calculate redox potentials and construct Pourbaix diagrams, correlating theoretical parameters with experimental electrochemical behavior. mdpi.com These methods can be applied to azetidine-pyrimidine systems to understand how pH and reduction potential influence the stability of different electronic species, including radical intermediates. mdpi.com

Molecular Dynamics Simulations and Advanced Conformational Analysis

Molecular dynamics (MD) simulations offer a powerful method to explore the conformational flexibility and dynamic behavior of molecules over time. nih.gov For a molecule like 5-(Azetidin-2-yl)pyrimidine, which contains a flexible four-membered azetidine ring attached to a rigid pyrimidine core, MD simulations can reveal the preferred spatial arrangements in various environments, such as in aqueous solution or within a protein's binding pocket. nih.gov

These simulations provide insights into the stability of the molecule and its complexes. researchgate.netscribd.com Parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are calculated from the simulation trajectory to assess the stability of a ligand-receptor complex and the flexibility of specific parts of the molecule, respectively. researchgate.netscribd.com Such analyses are crucial for understanding how the molecule might adapt its conformation to bind effectively to a biological target. rsc.org

Elucidation of Reaction Mechanisms Through Theoretical Modeling (e.g., Ring Opening)

Theoretical modeling is highly effective for elucidating complex reaction mechanisms that may be difficult to study experimentally. mdpi.comresearchgate.net Using quantum chemical methods, researchers can map the entire potential energy surface of a reaction, identifying transition states, intermediates, and the associated activation energies. nih.gov

For azetidinyl pyrimidine scaffolds, this could involve modeling synthetic routes or potential metabolic transformations. For instance, DFT calculations can be used to study the mechanism of azetidine ring-opening reactions or the formation of the pyrimidine ring from precursors. mdpi.com A recent study on the formation of azomethine ylide from isatine and sarcosine (B1681465) employed DFT to detail the mechanistic steps, including nucleophilic addition, dehydration, and decarboxylation, providing a level of insight unattainable through experimentation alone. mdpi.com This approach allows for the refinement of reaction conditions and the prediction of potential side products.

In Silico Drug Likeness and Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions

Before a compound can be considered a viable drug candidate, it must exhibit favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. mdpi.com In silico tools are now routinely used in the early stages of drug discovery to predict these properties, saving significant time and resources. researchgate.netdergipark.org.tr Web-based platforms like SwissADME can calculate a range of physicochemical descriptors and pharmacokinetic properties based on a molecule's structure. scribd.commdpi.com

Predictions typically include adherence to Lipinski's "rule of five," which assesses oral bioavailability, as well as parameters like gastrointestinal absorption, blood-brain barrier permeability, and interaction with metabolic enzymes like cytochrome P450. mdpi.commdpi.com These predictions help identify potential liabilities early in the design process, allowing for structural modifications to improve the compound's drug-like profile.

Table 2: Predicted In Silico ADME/Drug-Likeness Properties for this compound Note: These values are generated for illustrative purposes based on typical predictions for similar heterocyclic scaffolds.

| Property | Predicted Value | Interpretation |

|---|---|---|

| Molecular Weight | 149.18 g/mol | Complies with Lipinski's rule (<500). |

| LogP (Consensus) | 0.85 | Complies with Lipinski's rule (<5). |

| Hydrogen Bond Donors | 1 | Complies with Lipinski's rule (≤5). |

| Hydrogen Bond Acceptors | 3 | Complies with Lipinski's rule (≤10). |

| Topological Polar Surface Area (TPSA) | 54.5 Ų | Suggests good oral bioavailability (<140 Ų). |

| Gastrointestinal (GI) Absorption | High | Likely to be well-absorbed from the gut. |

| Blood-Brain Barrier (BBB) Permeant | Yes | May cross the blood-brain barrier. |

| Lipinski Violations | 0 | Good drug-likeness profile predicted. |

Molecular Docking Studies with Established Biological Targets

Molecular docking is a computational technique used to predict the preferred binding mode of a ligand to a biological target, typically a protein or enzyme. The pyrazolo[3,4-d]pyrimidine scaffold, which is related to the azetidinyl pyrimidine core, is known to target key enzymes in cancer pathways like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). nih.gov

In a docking study, the this compound molecule would be placed into the active site of a target protein in various conformations. A scoring function is then used to estimate the binding affinity (e.g., in kcal/mol), with lower scores indicating more favorable binding. nih.gov The results also reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov These studies are instrumental in rational drug design, helping to explain the structure-activity relationship (SAR) and guiding the optimization of lead compounds for improved potency and selectivity. nih.govresearchgate.netdergipark.org.tr

Table 3: Illustrative Molecular Docking Results for a Pyrimidine-Based Inhibitor with EGFR Note: This table presents hypothetical data based on typical findings for pyrimidine scaffolds targeting the EGFR kinase domain (PDB ID: 1UYK).

| Parameter | Result |

|---|---|

| Binding Affinity (kcal/mol) | -8.2 |

| Hydrogen Bonds | Met793 (backbone), Thr790 (side chain) |

| Hydrophobic Interactions | Leu718, Val726, Ala743, Leu844 |

| Predicted Inhibition Constant (Ki) | 1.5 µM |

Biological Activity of the Azetidinyl Pyrimidine Scaffold and Its Derivatives: in Vitro Perspectives

Enzyme Inhibition and Modulation Studies (In Vitro)

The ability of azetidinyl pyrimidine (B1678525) derivatives to interact with and modulate the activity of various enzymes is a cornerstone of their therapeutic potential. In vitro assays have revealed a broad spectrum of inhibitory activities against several key enzyme families.

Kinase Inhibition Profiles of Azetidinyl Pyrimidine Derivatives

Pyrimidine-based compounds have been extensively investigated as kinase inhibitors due to the structural resemblance of the pyrimidine core to the adenine (B156593) ring of ATP, enabling them to bind to the ATP-binding site of kinases. rsc.org A variety of pyrimidine derivatives have demonstrated potent inhibitory activity against a range of protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

Derivatives of the pyrrolo[2,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine scaffolds have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. researchgate.net For instance, a series of halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides’ displayed promising cytotoxic effects against several cancer cell lines. mdpi.com One compound from this series, 5k , emerged as a particularly potent inhibitor of EGFR, Her2, VEGFR2, and CDK2 enzymes, with IC50 values comparable to the established kinase inhibitor sunitinib. mdpi.com

Similarly, pyrazolo[3,4-d]pyrimidine derivatives have shown high potency against Bruton's tyrosine kinase (BTK), with one derivative exhibiting an IC50 value of 7.95 nM. nih.gov Another study on pyrimidinylpyrazole derivatives terminating with arylsulfonamido or cyclic sulfamide (B24259) substituents identified compounds with broad-spectrum antiproliferative activity. nih.gov Specifically, compound 1d from this series showed significant growth inhibition of various cancer cell lines, including leukemia, colon cancer, and breast cancer cell lines. nih.gov

| Compound/Derivative Class | Target Kinase(s) | Key Findings | Reference |

|---|---|---|---|

| Halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides' (e.g., 5k) | EGFR, Her2, VEGFR2, CDK2 | Compound 5k showed IC50 values ranging from 40 to 204 nM against the tested kinases. | mdpi.com |

| Pyrazolo[3,4-d]pyrimidine derivatives | BTK | One derivative displayed an IC50 value of 7.95 nM. | nih.gov |

| Pyrimidinylpyrazole derivatives (e.g., compound 1d) | Not specified | Showed broad-spectrum antiproliferative activity against 53 cancer cell lines. | nih.gov |

| Pyrrolo[2,3-d]pyrimidine and Pyrazolo[3,4-d]pyrimidine derivatives | EGFR Tyrosine Kinase | Identified as potent inhibitors. | researchgate.net |

N-Acylphosphatidylethanolamine Phospholipase D Inhibition

N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipid mediators. nih.gov The development of NAPE-PLD inhibitors is of significant interest for studying the physiological roles of NAEs.

Structure-activity relationship (SAR) studies of a library of pyrimidine-4-carboxamides led to the identification of LEI-401 as a potent and selective NAPE-PLD inhibitor. nih.gov Modifications to a high-throughput screening hit, including conformational restriction and the introduction of a hydroxypyrrolidine group, resulted in a nanomolar potent inhibitor with drug-like properties. nih.gov Another class of compounds, quinazoline (B50416) sulfonamide derivatives, has also been identified as NAPE-PLD inhibitors. nih.govrsc.orgARN19874 , a member of this class, was the first small-molecule inhibitor of intracellular NAPE-PLD activity to be described. nih.govrsc.org Further studies showed that the 3-pyridyl derivative 17 and the 4-pyridyl derivative 18 exhibited significant potency, with IC50 values of approximately 26 µM and 34 µM, respectively. nih.gov

| Compound/Derivative Class | IC50 Value | Key Findings | Reference |

|---|---|---|---|

| LEI-401 (Pyrimidine-4-carboxamide) | Nanomolar range | Potent and selective NAPE-PLD inhibitor. | nih.gov |

| ARN19874 (Quinazoline sulfonamide) | 34 µM | First described small-molecule inhibitor of intracellular NAPE-PLD. | nih.govrsc.org |

| 3-pyridyl derivative 17 | ~26 µM | Showed significant inhibitory potency. | nih.gov |

| 4-pyridyl derivative 18 | ~34 µM | Demonstrated notable inhibitory activity. | nih.gov |

Cyclooxygenase (COX) Isoform Inhibition

Cyclooxygenase (COX) is an enzyme that exists in two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and is involved in inflammation. Selective inhibition of COX-2 is a key strategy for the development of anti-inflammatory drugs with reduced gastrointestinal side effects.

Several studies have highlighted the potential of pyrimidine derivatives as selective COX-2 inhibitors. nih.govmdpi.comnih.gov In one study, two pyrimidine derivatives, L1 and L2 , demonstrated high selectivity for the COX-2 isoform over COX-1, with inhibitory activity comparable to the reference drug meloxicam. nih.govnih.gov Another investigation of pyrimidine-5-carbonitrile derivatives found that compounds 3b , 5b , and 5d were the most active against the COX-2 enzyme, with IC50 values in the submicromolar range and potency similar to or greater than celecoxib (B62257) and nimesulide. mdpi.com Similarly, a series of pyridine (B92270), pyrimidine, and thiazolopyrimidine derivatives showed selective inhibitory activity towards the COX-2 enzyme in an in vitro enzymatic assay. scialert.net

| Compound/Derivative Class | Key Findings | Reference |

|---|---|---|

| Pyrimidine derivatives L1 and L2 | High selectivity for COX-2 over COX-1, comparable to meloxicam. | nih.govnih.gov |

| Pyrimidine-5-carbonitrile derivatives (3b, 5b, 5d) | Potent COX-2 inhibition with IC50 values in the submicromolar range. | mdpi.com |

| Pyridine, pyrimidine, and thiazolopyrimidine derivatives | Showed selective inhibitory activity towards COX-2. | scialert.net |

Other Enzyme-Targeted Biological Activities

In addition to kinases, NAPE-PLD, and COX, pyrimidine derivatives have been shown to inhibit a variety of other enzymes in vitro. A study of novel pyrimidine derivatives revealed effective inhibition of human carbonic anhydrase isoenzymes I and II (hCA I and II), acetylcholinesterase (AChE), butyrylcholinesterase (BChE), α-glycosidase, and aldose reductase (AR). researchgate.net The Ki values for these derivatives were in the nanomolar to low micromolar range, indicating potent inhibition. researchgate.net For instance, the Ki values against hCA I and hCA II ranged from 39.16 to 144.62 nM and 18.21 to 136.35 nM, respectively. researchgate.net The inhibition of these enzymes suggests potential applications for these compounds in the management of conditions such as glaucoma, Alzheimer's disease, and diabetes. researchgate.net

Antimicrobial Activity Investigations (In Vitro)

The emergence of multidrug-resistant bacterial strains has created an urgent need for the development of new antimicrobial agents. The azetidinyl pyrimidine scaffold and its derivatives have demonstrated promising antimicrobial activity in a number of in vitro studies.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Azetidinone derivatives containing a pyrimidine moiety have been synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria. niscpr.res.in In one study, compounds with nitro, methyl, and bromo substituents on the benzene (B151609) ring demonstrated very good activity against bacterial strains. niscpr.res.in Another series of novel 3-chloro-4-[4-(2-oxo-2H-chromen-4-ylmethoxy)phenyl]-1-phenylazetidin-2-ones showed excellent activity against a panel of microorganisms, including the Gram-positive Staphylococcus aureus and the Gram-negative Escherichia coli and Shigella dysentery. nih.gov

Numerous studies have reported the broad-spectrum antibacterial activity of various pyrimidine derivatives. innovareacademics.inias.ac.in For example, a series of 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives containing a pyrimidine substituted piperazine (B1678402) exhibited antibacterial activity against Gram-positive bacteria, with one compound, 7j , showing an 8-fold stronger inhibitory effect than linezolid (B1675486) against certain strains. nih.gov Another study synthesized a series of pyrimidine derivatives and found that triazole-substituted compounds displayed higher antibacterial inhibition against Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli when compared to thiadiazole derivatives. ias.ac.in Furthermore, 7-azetidinylquinolones have been developed as antibacterial agents with outstanding broad-spectrum activity, particularly against Gram-positive organisms. nih.gov

| Compound/Derivative Class | Target Bacteria (Gram-Positive) | Target Bacteria (Gram-Negative) | Key Findings | Reference |

|---|---|---|---|---|

| Azetidinone derivatives with pyrimidine moiety | Not specified | Not specified | Nitro, methyl, and bromo substituted compounds showed very good activity. | niscpr.res.in |

| 3-chloro-4-[4-(2-oxo-2H-chromen-4-ylmethoxy)phenyl]-1-phenylazetidin-2-ones | Staphylococcus aureus | Escherichia coli, Shigella dysentery | Several compounds showed excellent activity against a panel of microorganisms. | nih.gov |

| 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives | Staphylococcus aureus, MRSA, etc. | Inactive | Compound 7j was 8-fold more potent than linezolid against some strains. | nih.gov |

| Triazole substituted pyrimidine derivatives | Staphylococcus aureus | Pseudomonas aeruginosa, Escherichia coli | Showed higher antibacterial inhibition compared to thiadiazole derivatives. | ias.ac.in |

| 7-Azetidinylquinolones | Various Gram-positive organisms | Broad-spectrum | Outstanding broad-spectrum activity, especially against Gram-positive bacteria. | nih.gov |

Antifungal Efficacy Against Key Fungal Pathogens

The pyrimidine scaffold is a core component of various commercial fungicides, and ongoing research continues to explore novel derivatives for enhanced and broader antifungal activity. nih.gov In vitro studies have demonstrated the efficacy of pyrimidine derivatives against a range of phytopathogenic fungi.

One study detailed the synthesis of seventeen novel pyrimidine derivatives featuring an amide moiety and evaluated their in vitro antifungal capabilities against Botryosphaeria dothidea, Phomopsis sp., and Botrytis cinerea. frontiersin.orgresearchgate.net Several of these compounds exhibited significant inhibition rates. frontiersin.org For instance, compounds 5-bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5f) and 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o) showed 100% inhibition against Phomopsis sp. at a concentration of 50 μg/mL, outperforming the commercial fungicide Pyrimethanil, which showed 85.1% inhibition. frontiersin.orgresearchgate.net Compound 5o, in particular, displayed an excellent EC50 value of 10.5 μg/mL against Phomopsis sp., which was superior to that of Pyrimethanil (32.1 μg/mL). frontiersin.orgresearchgate.netnih.gov

Another investigation into different series of pyrimidine derivatives revealed broad-spectrum activity against fourteen types of phytopathogenic fungi. nih.govresearchgate.net The bioassays, conducted at a concentration of 50 μg/mL, showed that certain derivatives had comparable or superior activity to control fungicides against specific pathogens. nih.gov For example, some synthesized compounds demonstrated two to three times higher activity against Phytophthora infestans than the commercial agent dimethomorph. researchgate.net

| Compound/Derivative | Fungal Pathogen | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| Compound 5f | Phomopsis sp. | Inhibition Rate at 50 μg/mL | 100% | frontiersin.orgresearchgate.net |

| Compound 5o | Phomopsis sp. | Inhibition Rate at 50 μg/mL | 100% | frontiersin.orgresearchgate.net |

| Pyrimethanil (Control) | Phomopsis sp. | Inhibition Rate at 50 μg/mL | 85.1% | frontiersin.orgresearchgate.net |

| Compound 5o | Phomopsis sp. | EC50 | 10.5 μg/mL | frontiersin.orgresearchgate.netnih.gov |

| Pyrimethanil (Control) | Phomopsis sp. | EC50 | 32.1 μg/mL | frontiersin.orgresearchgate.netnih.gov |

| Derivative Series 1a, 3b, 3c, 4b | Phytophthora infestans | Inhibition Rate at 50 μg/mL | 18.2% - 36.4% | nih.govresearchgate.net |

| Dimethomorph (Control) | Phytophthora infestans | Inhibition Rate at 50 μg/mL | 9.1% | nih.govresearchgate.net |

Antitubercular Activity Against Mycobacterium tuberculosis

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has accelerated the search for new therapeutic agents. nih.govnih.gov The azetidine (B1206935) and pyrimidine scaffolds have independently and jointly emerged as promising frameworks for novel antitubercular drugs. nih.govnih.gov

A series of azetidine derivatives, termed BGAz, were identified through a whole-cell phenotypic screen and demonstrated potent bactericidal activity against both drug-sensitive Mtb and MDR-TB, with minimum inhibitory concentration (MIC99) values below 10 μM. nih.govnih.gov Further investigation into the mechanism of action suggests that these compounds inhibit the late-stage biosynthesis of mycolic acid, a crucial component of the mycobacterial cell envelope. nih.govnih.gov

In a separate line of research, a series of 21 novel 7′H-spiro[azetidine-3,5′-furo[3,4-d]pyrimidine]s, which combine both the azetidine and a fused pyrimidine ring system, were synthesized and evaluated. mdpi.com These compounds showed high in vitro activity against the H37Rv strain of Mtb. mdpi.com Notably, two compounds from this series exhibited lower MICs than the first-line anti-TB drug isoniazid, highlighting the potential of this specific scaffold. mdpi.com Other studies have also confirmed the potential of pyrimidine analogues, with one compound demonstrating 99% inhibition of Mtb growth at a concentration of 200 µg/mL. mdpi.com

| Compound/Derivative Class | M. tuberculosis Strain | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| BGAz Azetidine Derivatives | Drug-sensitive & MDR-TB | MIC99 | <10 μM | nih.govnih.gov |

| Spiro[azetidine-3,5′-furo[3,4-d]pyrimidine]s | H37Rv | MIC | Potent activity, with 2 compounds exceeding Isoniazid efficacy | mdpi.com |

| Pyrimidine Analog (Compound 3) | H37Ra | Inhibition at 200 µg/mL | 99% | mdpi.com |

| Pyrimidine Analog (Compound 3) | H37Ra | Inhibition at 100 µg/mL | 97% | mdpi.com |

Antiproliferative and Anticancer Activity (In Vitro Cell Line Studies)

Derivatives of the azetidinyl and pyrimidine scaffolds have been the focus of extensive research for the development of new anticancer agents. ijcsrr.orgmdpi.com Numerous in vitro studies have demonstrated the potent cytotoxic and antiproliferative effects of these compounds against a wide array of human cancer cell lines, establishing them as a privileged framework in medicinal chemistry. nih.govnih.gov

Evaluation of Cytotoxicity and Antiproliferative Effects Against Diverse Cancer Cell Lines

The antiproliferative potential of azetidinyl pyrimidine derivatives and related structures has been confirmed through cytotoxicity assays against various cancer cell lines. A series of novel 1,4-diaryl-2-azetidinones displayed strong cytotoxicity, with the most effective compounds exhibiting IC50 values in the low nanomolar range (3-13 nM) against duodenal adenocarcinoma cells. nih.gov Similarly, a study on 3-(prop-1-en-2-yl)azetidin-2-ones found significant antiproliferative activity in MCF-7 breast cancer cells, with IC50 values between 10–33 nM. nih.gov These compounds were also potent against the triple-negative breast cancer cell line MDA-MB-231 (IC50 range of 23–33 nM). nih.gov

Pyrimidine-5-carbonitrile derivatives have also been evaluated for their anticancer activity against hepatocellular carcinoma (HepG2), non-small cell lung cancer (A549), and breast cancer (MCF-7) cell lines. rsc.org The most active compound in this series showed excellent IC50 values of 3.56 μM (HepG2), 5.85 μM (A549), and 7.68 μM (MCF-7). rsc.org Further studies on other pyrimidine derivatives have shown strong cell toxicity against A549 cells at concentrations of 100 µM. mdpi.com

| Compound/Derivative Class | Cancer Cell Line | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| 1,4-diaryl-2-azetidinones | Duodenal adenocarcinoma | IC50 | 3-13 nM | nih.gov |

| 3-(prop-1-en-2-yl)azetidin-2-ones | MCF-7 (Breast) | IC50 | 10-33 nM | nih.gov |

| MDA-MB-231 (Breast) | IC50 | 23-33 nM | nih.gov | |

| Pyrimidine-5-carbonitrile (Compound 10b) | HepG2 (Liver) | IC50 | 3.56 μM | rsc.org |

| A549 (Lung) | IC50 | 5.85 μM | rsc.org | |

| MCF-7 (Breast) | IC50 | 7.68 μM | rsc.org |

Elucidation of Mechanisms of Antiproliferative Action (e.g., Apoptosis Induction)

Investigations into the mechanisms underlying the anticancer effects of azetidinyl and pyrimidine derivatives have frequently pointed towards the induction of apoptosis, or programmed cell death. A series of 1,4-diaryl-2-azetidinones were found to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. nih.gov This cellular disruption was accompanied by the activation of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov

Similarly, mechanistic studies on a pyrimidine derivative containing an aryl urea (B33335) moiety (compound 4b) demonstrated that it arrested the cell cycle at the G2/M phase in the SW480 colon cancer cell line. nih.gov This compound induced apoptosis by upregulating the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, and it also caused a loss of mitochondrial membrane potential, a critical step in the intrinsic apoptotic pathway. nih.gov Another potent pyrimidine-5-carbonitrile derivative was also shown to arrest cell growth at the G2/M phase in HepG2 cells and significantly increase the population of apoptotic cells. rsc.org These findings collectively indicate that a primary mechanism of antiproliferative action for this class of compounds is the disruption of the cell cycle and the subsequent activation of apoptotic pathways.

Antiviral Activity Assessments (In Vitro)

The structural versatility of the azetidinyl pyrimidine scaffold has also made it a subject of investigation for antiviral applications. ijcsrr.orgnih.gov A wide variety of pyrimidine molecules have been synthesized and tested for their ability to inhibit a range of human viruses, including respiratory syncytial virus (RSV), influenza virus, and human coronavirus. nih.govnih.gov

Respiratory Syncytial Virus (RSV) Fusion Protein Inhibition

Research has specifically explored pyrimidine-containing compounds as inhibitors of the Respiratory Syncytial Virus (RSV) fusion protein. One study focused on synthesizing and testing pyrimidine linkers in a series of biphenyl (B1667301) anionic RSV inhibitors. nih.gov The findings indicated that while the pyrimidine analogs were active, they generally showed lower anti-RSV activity compared to analogous compounds containing a triazine linker. nih.gov In a separate discovery, a patented compound containing a pyrimidine moiety was reported to inhibit RNA polymerase in human lung A549 cancer cells infected with RSV, demonstrating an IC50 value of less than 1 µM. bioworld.com These studies underscore the potential, as well as the challenges, in optimizing the pyrimidine scaffold for potent anti-RSV therapeutics.

Influenza Virus Inhibition Strategies

The pyrimidine scaffold is a crucial component in the development of novel antiviral agents, with various derivatives showing significant in vitro activity against influenza viruses. Research has focused on several key viral and host targets to inhibit influenza virus replication.

One primary strategy involves targeting the viral RNA-dependent RNA polymerase (RdRp) complex, which is essential for the transcription and replication of the viral genome. The RdRp complex consists of three subunits: PA, PB1, and PB2. ias.ac.in Inhibition of the interaction between these subunits, particularly the PA-PB1 interaction, has emerged as a promising approach. ias.ac.in For instance, certain pyrimidine derivatives have demonstrated the ability to disrupt this interaction, leading to a reduction in viral replication. ias.ac.in In plaque reduction assays using Madin-Darby canine kidney (MDCK) cells, some pyrimidine compounds exhibited valuable antiviral activity against the Influenza A/PR/8/34 strain, with EC50 values in the micromolar range. ias.ac.in Another approach targeting the polymerase involves inhibiting the cap-binding domain of the PB2 subunit. A 2-(phenylamino)pyrimidine derivative, HAA-09, was identified as a potent inhibitor of the influenza A virus polymerase with an in vitro IC50 value of 0.06 µM and an EC50 of 0.03 µM. nih.gov

Another major target for anti-influenza drugs is the viral neuraminidase (NA), an enzyme that facilitates the release of newly formed virus particles from infected cells. nih.gov Oseltamivir (B103847) is a well-known neuraminidase inhibitor. Novel oseltamivir derivatives incorporating N-heterocycles, such as azetidin-1-yl, have been synthesized and evaluated. nih.govnih.gov These modifications aim to occupy the 150-cavity of the neuraminidase active site, potentially enhancing binding affinity and efficacy against different viral strains, including those resistant to existing drugs. nih.gov Some of these derivatives have shown potent inhibitory activity against various influenza A strains (H1N1, H3N2, H5N1) and oseltamivir-resistant mutants in vitro. nih.gov

Additionally, C-nucleoside analogues of Favipiravir, which incorporate a pyrimidine ring, have been synthesized and tested for their anti-influenza activity. ebi.ac.ukmdpi.com These compounds are thought to act via a similar mechanism to Favipiravir, which involves inhibition of the viral RNA polymerase. ebi.ac.uk One such pyrimidine C-nucleoside analogue showed potent inhibition of influenza A (H1N1) virus replication in MDCK cells with an EC50 value of 1.9 µM. ebi.ac.uk

Table 1: In Vitro Anti-Influenza Activity of Selected Pyrimidine Derivatives

| Compound Class | Target | Assay | Virus Strain | Key Findings | Reference(s) |

|---|---|---|---|---|---|

| Pyrimidine Derivatives | PA-PB1 Interaction | Plaque Reduction Assay (PRA) in MDCK cells | Influenza A/PR/8/34 | EC50 values of 3.5 µM, 7.3 µM, and 26.5 µM for different derivatives. | ias.ac.in |

| 2-(phenylamino)pyrimidine (HAA-09) | PB2 cap-binding domain | Polymerase Inhibition Assay | Influenza A | IC50 = 0.06 µM; EC50 = 0.03 µM. | nih.gov |

| Oseltamivir Derivative (Compound 6k) | Neuraminidase | Antiviral Activity Assay | Influenza A (H3N2) | Showed nearly 3-fold greater activity enhancement over oseltamivir. | nih.gov |

| Pyrimidine C-Nucleoside Analogue | RNA Polymerase | Antiviral Activity Assay in MDCK cells | Influenza A (H1N1) | EC50 = 1.9 µM. | ebi.ac.uk |

Other Noteworthy Biological Activities (In Vitro)

The azetidinyl pyrimidine scaffold is a promising framework for the development of novel antimalarial agents. In vitro studies have demonstrated the potent activity of these compounds against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. alliedacademies.orgresearchgate.net

A key molecular target for some of these derivatives is the P. falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH), a crucial enzyme in the de novo pyrimidine biosynthesis pathway of the parasite. alliedacademies.org Inhibition of PfDHODH disrupts DNA synthesis, thereby halting parasite proliferation. A series of azetidine-2-carbonitriles has been optimized based on this mechanism. One optimized compound, BRD9185, displayed potent in vitro activity against multidrug-resistant blood-stage parasites with an EC50 value of 0.016 µM. alliedacademies.org The structure-activity relationship studies indicated that a large hydrophobic region on the scaffold is necessary for potent activity. alliedacademies.org

Other pyrimidine-based compounds have also shown significant in vitro antiplasmodial activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. researchgate.netnih.gov For example, a pyrimidine azepine compound, PyAz90, was found to be effective against the asexual stages of P. falciparum and P. vivax in vitro. osti.gov Further investigation revealed that PyAz90 targets the parasite's mitochondrial cytochrome b, a component of the bc1 complex, which is also the target of the clinical antimalarial drug atovaquone. osti.gov The analysis of 2-pyridyl pyrimidines demonstrated a correlation between the lipophilicity of the compounds and their antiparasitic activity. nih.gov

Table 2: In Vitro Antimalarial Activity of Azetidinyl Pyrimidine and Related Derivatives

| Compound/Series | Target/Mechanism | Parasite Strain(s) | In Vitro Potency (EC50/IC50) | Reference(s) |

|---|---|---|---|---|

| Azetidine-2-carbonitrile (BRD9185) | PfDHODH Inhibition | Multidrug-resistant P. falciparum | EC50 = 0.016 µM | alliedacademies.org |

| Pyrimidine Azepine (PyAz90) | Cytochrome b (bc1 complex) | P. falciparum, P. vivax | Potent activity in nanomolar concentrations | osti.gov |

| 2-Pyridyl Pyrimidines | P. falciparum MetAP1b (putative) | P. falciparum | Activity linked to lipophilicity | nih.gov |

| Tebuquine Analogues | Heme (proposed) | P. falciparum (HB3 and K1 strains) | Tebuquine was the most active compound tested. | unifi.it |

Derivatives of the pyrimidine scaffold have been extensively investigated for their anti-inflammatory properties through various in vitro models. A primary mechanism explored is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of inflammation.

Several studies have focused on the selective inhibition of COX-2 over COX-1, as selective COX-2 inhibitors are expected to have a better gastrointestinal safety profile. In vitro fluorometric assays have been used to determine the COX-1 and COX-2 inhibitory potential of newly synthesized pyrimidine derivatives. Certain pyrazolo[3,4-d]pyrimidine derivatives have demonstrated larger COX-1/COX-2 selectivity indexes than the established nonsteroidal anti-inflammatory drugs (NSAIDs) diclofenac (B195802) and celecoxib. Similarly, other pyrimidine derivatives, L1 and L2, showed high selectivity towards COX-2, with performance comparable to meloxicam.

Beyond COX inhibition, the anti-inflammatory potential of pyrimidine compounds has been assessed by their ability to modulate cellular inflammatory responses. In vitro tests using lipopolysaccharide (LPS)-stimulated human leukemia monocytic cells (THP-1) showed that some pyrimidine derivatives could inhibit the growth of these inflammatory cells in a dose-dependent manner. Furthermore, these compounds were found to reduce the levels of reactive oxygen species (ROS) in inflammatory models, indicating antioxidant properties that can contribute to their anti-inflammatory effects. The inhibition of lipoxygenase (LOX), another enzyme involved in inflammatory pathways, has also been reported for pyrimidine derivatives, with IC50 values in the micromolar range.

Table 3: In Vitro Anti-inflammatory Activity of Pyrimidine Derivatives

| Compound/Series | In Vitro Assay | Cell Line/Enzyme | Key Findings | Reference(s) |

|---|---|---|---|---|

| Pyrazolo[3,4-d]pyrimidines | COX-1/COX-2 Inhibition Assay | Purified COX enzymes | Higher selectivity index for COX-2 than celecoxib and diclofenac. | |

| Pyrimidine Derivatives (L1, L2) | COX Inhibition (TMPD oxidation assay) | Purified COX-1/COX-2 | High selectivity towards COX-2, comparable to meloxicam. | |

| Pyrimidine Derivatives (L1, L2) | Cell Growth Inhibition (SRB assay) | LPS-stimulated THP-1 cells | Dose-dependent inhibition of inflammatory cell growth. | |

| Pyrido[2,3-d]pyrimidine Derivatives | Lipoxygenase (LOX) Inhibition | Soybean LOX | IC50 values of 42 µM and 47.5 µM for the most potent derivatives. | |

| Pyridazinone Derivatives | COX-2 Inhibition | Human COX-2 | Compound 5a showed strong inhibition (IC50 = 0.77 µM). |

The in vitro evaluation of the analgesic properties of the azetidinyl pyrimidine scaffold and its derivatives is often linked to their anti-inflammatory mechanisms. While analgesia is primarily an in vivo phenomenon, in vitro assays can elucidate the molecular mechanisms that contribute to pain relief, such as the inhibition of enzymes involved in pain and inflammation pathways.

The most relevant in vitro target for the analgesic action of many non-opioid drugs is the cyclooxygenase (COX) enzyme system. As detailed in the anti-inflammatory section, numerous pyrimidine derivatives have been synthesized and shown to inhibit COX-1 and COX-2 enzymes in vitro. For example, a methoxyphenyl piperazinyl derivative of an oxadiazolo-thiadiazolo fused pyrimidinone demonstrated potent analgesic activity in vivo, which was supported by its in vitro inhibition of COX enzymes. The inhibition of prostaglandin (B15479496) synthesis via the COX pathway is a well-established mechanism for reducing pain sensitivity at the peripheral level.

The privileged pyrimidine scaffold is well-documented for a range of biological activities, including analgesic effects. The strategic structural modification of the pyrimidine ring allows for the generation of derivatives with enhanced affinity and selectivity for biological targets related to pain signaling. Although direct in vitro models for analgesia are limited, the data from enzyme inhibition assays provide a strong rationale for the observed analgesic effects in vivo.

Table 4: In Vitro Mechanisms Related to Analgesic Properties of Pyrimidine Derivatives

| Compound Class | In Vitro Target | In Vitro Assay | Key Findings | Reference(s) |

|---|---|---|---|---|

| Oxadiazolo & Thiadiazolo Fused Pyrmidinones | COX-1, COX-2 | Fluorometric Enzyme Inhibition Assay | Derivatives showed significant COX inhibitory potential, correlating with in vivo analgesic activity. | |

| General Pyrimidine Derivatives | General Biological Targets | N/A (Literature Review) | The pyrimidine scaffold is documented for analgesic activities through structural modifications. |